molecular formula C6H6N4 B3105939 [1,2,4]Triazolo[1,5-a]pyridin-5-amine CAS No. 1557509-99-5

[1,2,4]Triazolo[1,5-a]pyridin-5-amine

Cat. No. B3105939
CAS RN: 1557509-99-5
M. Wt: 134.14 g/mol
InChI Key: RLCWLXLOTSWZPK-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-5-amine” is a non-naturally occurring small molecule . It has a CAS Number of 1557509-99-5 and a molecular weight of 134.14 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold presents four different families of isomers . The linear formula of [1,2,4]Triazolo[1,5-a]pyridin-5-amine is C6 H6 N4 .


Chemical Reactions Analysis

The substituted 1,2,4-triazolo[1,5-a]pyrimidines are a new class of highly active herbicides . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-5-amine” is a solid at room temperature .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-amine are various enzymes and receptors. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, it acts as an inhibitor for JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway . By inhibiting these enzymes, the compound can disrupt the signaling pathway, leading to changes in cell behavior.

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response . By inhibiting JAK1 and JAK2, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and altered immune response.

Pharmacokinetics

Its molecular weight (13414) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include reduced cell proliferation and altered immune response, due to its inhibition of the JAK-STAT signaling pathway . Additionally, it has been found to have antiproliferative activities against various cancer cells .

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound in a dark place at room temperature . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells.

Safety and Hazards

The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-amine” can be found in the MSDS .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCWLXLOTSWZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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